molecular formula C20H24N6O B12203551 (4-Butylphenyl)(4-morpholin-4-ylpteridin-2-yl)amine

(4-Butylphenyl)(4-morpholin-4-ylpteridin-2-yl)amine

Cat. No.: B12203551
M. Wt: 364.4 g/mol
InChI Key: MVIKQWCZJYUZNX-UHFFFAOYSA-N
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Description

(4-Butylphenyl)(4-morpholin-4-ylpteridin-2-yl)amine is a complex organic compound with the molecular formula C20H24N6O. This compound is notable for its unique structure, which includes a butylphenyl group and a morpholinylpteridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butylphenyl)(4-morpholin-4-ylpteridin-2-yl)amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like toluene or ethanol, and bases such as potassium carbonate or sodium hydroxide to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(4-Butylphenyl)(4-morpholin-4-ylpteridin-2-yl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-Butylphenyl)(4-morpholin-4-ylpteridin-2-yl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4-Butylphenyl)(4-morpholin-4-ylpteridin-2-yl)amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylphenyl)(4-morpholin-4-ylpteridin-2-yl)amine
  • (4-Ethylphenyl)(4-morpholin-4-ylpteridin-2-yl)amine
  • (4-Propylphenyl)(4-morpholin-4-ylpteridin-2-yl)amine

Uniqueness

(4-Butylphenyl)(4-morpholin-4-ylpteridin-2-yl)amine is unique due to its specific butylphenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C20H24N6O

Molecular Weight

364.4 g/mol

IUPAC Name

N-(4-butylphenyl)-4-morpholin-4-ylpteridin-2-amine

InChI

InChI=1S/C20H24N6O/c1-2-3-4-15-5-7-16(8-6-15)23-20-24-18-17(21-9-10-22-18)19(25-20)26-11-13-27-14-12-26/h5-10H,2-4,11-14H2,1H3,(H,22,23,24,25)

InChI Key

MVIKQWCZJYUZNX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)N4CCOCC4

Origin of Product

United States

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